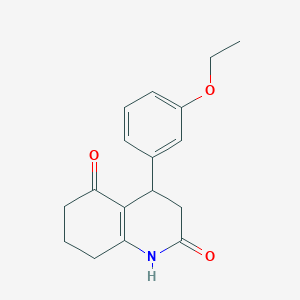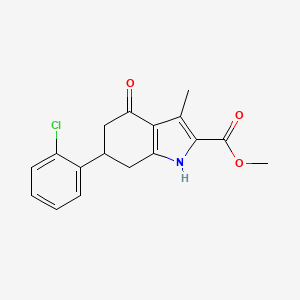
4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DMQX, is a chemical compound that belongs to the class of quinolinone derivatives. DMQX is a potent and selective antagonist of the ionotropic glutamate receptor subtype, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor family. By binding to the receptor, 4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone prevents the binding of glutamate, an important neurotransmitter, and blocks the influx of calcium ions into the postsynaptic neuron. This leads to a decrease in the excitatory neurotransmission, which can have significant effects on synaptic plasticity and learning.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects. In animal studies, 4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to decrease the frequency and amplitude of excitatory postsynaptic potentials (EPSPs) in the hippocampus and cortex. This suggests that 4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can modulate synaptic transmission and plasticity in these brain regions. 4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its high selectivity for AMPA receptors. This allows researchers to specifically target and study the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using 4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its potential off-target effects on other glutamate receptor subtypes. Additionally, the use of 4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in animal models can be limited by its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for the use of 4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in scientific research. One potential application is in the development of novel therapies for neurological disorders such as epilepsy, stroke, and Alzheimer's disease. 4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can also be used to study the role of AMPA receptors in other brain regions and circuits, such as the basal ganglia and cerebellum. Additionally, the development of more selective and potent AMPA receptor antagonists can further enhance our understanding of the role of these receptors in brain function and disease.
Aplicaciones Científicas De Investigación
4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been used in a wide range of scientific research applications, particularly in the field of neuroscience. It has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory. 4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been used to investigate the mechanisms underlying neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-11-5-6-16(23-2)14(7-11)12-9-19(21)20-15-10-18(25-4)17(24-3)8-13(12)15/h5-8,10,12H,9H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSKRQUODRFJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}pyridazine-3-carboxamide](/img/structure/B4435097.png)


![N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435133.png)

![4-[(2-methoxyethyl)thio]-7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435144.png)
![4-[(2-methoxyethyl)thio]-7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435152.png)
![3-amino-N-cyclopropyl-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4435153.png)
![4-(methylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435156.png)

![N-allyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435165.png)
![ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B4435168.png)
![2-allyl-5-[4-(benzyloxy)phenyl]-2H-tetrazole](/img/structure/B4435169.png)
![4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4435183.png)